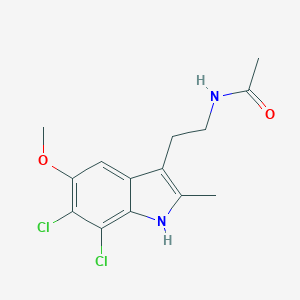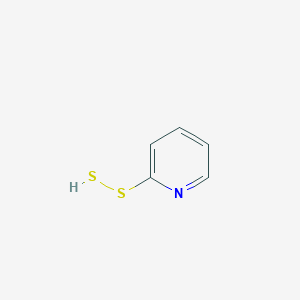
Pyridine-2-dithioperoxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2-dithioperoxol (PDTP) is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PDTP is a potent oxidant that has been shown to have a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. In
作用機序
Pyridine-2-dithioperoxol is a potent oxidant that can oxidize a wide range of organic and inorganic compounds. The mechanism of action of Pyridine-2-dithioperoxol involves the transfer of an oxygen atom from the peroxide group to the substrate, resulting in the formation of a sulfenic acid intermediate. The sulfenic acid intermediate can then undergo further oxidation to form a sulfinic acid or a sulfonic acid. The mechanism of action of Pyridine-2-dithioperoxol is highly dependent on the nature of the substrate and the reaction conditions.
生化学的および生理学的効果
Pyridine-2-dithioperoxol has been shown to have a wide range of biochemical and physiological effects. Pyridine-2-dithioperoxol can selectively oxidize cysteine residues in proteins, which can alter their activity and function. Pyridine-2-dithioperoxol has also been shown to induce apoptosis in cancer cells by disrupting the redox balance. Pyridine-2-dithioperoxol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Pyridine-2-dithioperoxol has also been shown to have neuroprotective effects by reducing oxidative stress in neuronal cells.
実験室実験の利点と制限
Pyridine-2-dithioperoxol has several advantages for lab experiments. Pyridine-2-dithioperoxol is a highly selective oxidant that can selectively oxidize cysteine residues in proteins. Pyridine-2-dithioperoxol is also a potent oxidant that can oxidize a wide range of organic and inorganic compounds. However, Pyridine-2-dithioperoxol has some limitations for lab experiments. Pyridine-2-dithioperoxol is a highly reactive compound that can decompose rapidly in the presence of air or moisture. Pyridine-2-dithioperoxol is also a toxic compound that requires proper handling and disposal.
将来の方向性
Pyridine-2-dithioperoxol has several potential future directions for research. Pyridine-2-dithioperoxol can be further explored for its potential applications in organic synthesis and catalysis. Pyridine-2-dithioperoxol can also be further studied for its potential applications in biochemistry and medicine. Pyridine-2-dithioperoxol can be used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol can also be explored for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, Pyridine-2-dithioperoxol is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Pyridine-2-dithioperoxol has a wide range of applications in various fields, including organic synthesis, catalysis, and biochemistry. Pyridine-2-dithioperoxol is a potent oxidant that can selectively oxidize cysteine residues in proteins and has several biochemical and physiological effects. Pyridine-2-dithioperoxol has several advantages for lab experiments but also has some limitations. Pyridine-2-dithioperoxol has several potential future directions for research, including its potential applications in medicine and therapeutic interventions.
合成法
Pyridine-2-dithioperoxol can be synthesized by the reaction of pyridine-2-thiol with hydrogen peroxide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes oxidation to form Pyridine-2-dithioperoxol. The yield of Pyridine-2-dithioperoxol can be improved by using excess hydrogen peroxide and a high concentration of the acid catalyst.
科学的研究の応用
Pyridine-2-dithioperoxol has been extensively studied for its potential applications in various fields of research. In organic synthesis, Pyridine-2-dithioperoxol has been used as a powerful oxidant for the conversion of alcohols to aldehydes or ketones. Pyridine-2-dithioperoxol has also been used as a catalyst for the oxidation of sulfides to sulfoxides and sulfones. In biochemistry, Pyridine-2-dithioperoxol has been used as a tool for studying the redox regulation of proteins and enzymes. Pyridine-2-dithioperoxol has been shown to selectively oxidize cysteine residues in proteins, which can alter their activity and function.
特性
CAS番号 |
105988-28-1 |
|---|---|
製品名 |
Pyridine-2-dithioperoxol |
分子式 |
C5H5NS2 |
分子量 |
143.2 g/mol |
IUPAC名 |
2-(disulfanyl)pyridine |
InChI |
InChI=1S/C5H5NS2/c7-8-5-3-1-2-4-6-5/h1-4,7H |
InChIキー |
ROJBIOJYHVAOFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SS |
正規SMILES |
C1=CC=NC(=C1)SS |
同義語 |
2-Pyridinesulfenothioicacid(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



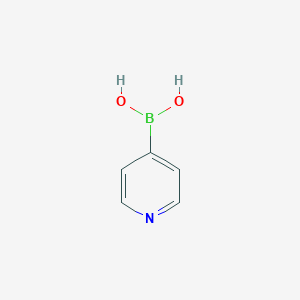
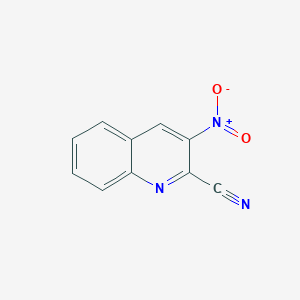


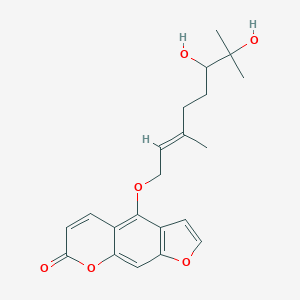


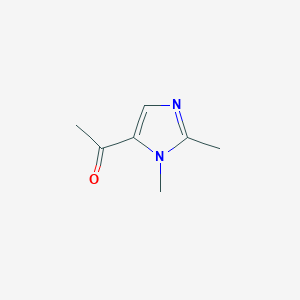
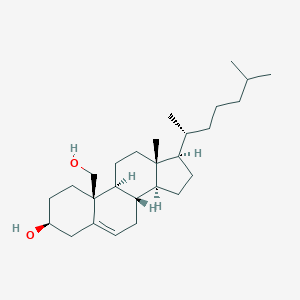
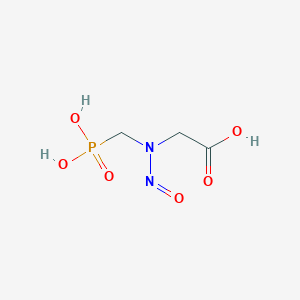

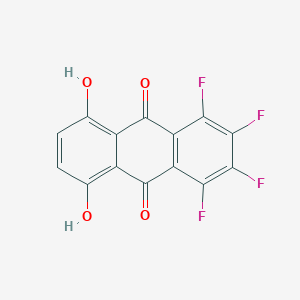
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
